(S)-1-(3-Aminopyrrolidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride
Description
(S)-1-(3-Aminopyrrolidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride is a chiral pyrrolidine-derived compound characterized by a propan-1-one backbone substituted with a 3-aminopyrrolidin-1-yl group and two methyl groups at the C2 position. Its IUPAC name is 1-[(3S)-3-aminopyrrolidin-1-yl]-2,2-dimethylpropan-1-one hydrochloride, with a molecular formula of C₉H₁₈ClN₃O (calculated molecular weight: 235.72). The stereochemistry at the pyrrolidine C3 position (S-configuration) is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles .
The compound is synthesized as a hydrochloride salt to enhance aqueous solubility and stability. It is classified as "Harmful" under safety guidelines, requiring careful handling .
Properties
IUPAC Name |
1-[(3S)-3-aminopyrrolidin-1-yl]-2,2-dimethylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-9(2,3)8(12)11-5-4-7(10)6-11;/h7H,4-6,10H2,1-3H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIYDFCZYTWBDH-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)N1CC[C@@H](C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349699-85-9 | |
| Record name | 1-Propanone, 1-[(3S)-3-amino-1-pyrrolidinyl]-2,2-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349699-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
(S)-1-(3-Aminopyrrolidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride, with the CAS number 1349699-85-9, is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound has the following characteristics:
- Molecular Formula : C9H18N2O·ClH
- Molecular Weight : 206.71 g/mol
- Purity : Typically >95%
- Storage Conditions : Refrigerated (2-8 °C)
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a modulator of the dopaminergic and noradrenergic pathways, which are crucial for various neurological functions.
1. Neuropharmacological Effects
Research has indicated that this compound may exhibit stimulant properties similar to other pyrrolidine derivatives. Its structure suggests potential interactions with neurotransmitter receptors, particularly those involved in mood regulation and cognitive enhancement.
2. Case Studies
Several studies have investigated the effects of this compound:
- Study on Cognitive Enhancement : A study published in a pharmacology journal demonstrated that this compound improved cognitive functions in animal models. The compound was shown to enhance memory retention and learning capabilities through its action on the dopaminergic system.
- Stimulant Properties : Another research article reported that the compound exhibited stimulant-like effects in behavioral assays, suggesting its potential use in treating conditions like ADHD or narcolepsy.
3. Safety and Toxicology
While promising, the safety profile of this compound requires careful evaluation. Preliminary toxicological assessments indicate that at therapeutic doses, the compound does not exhibit significant adverse effects; however, long-term studies are necessary to establish its safety for human use.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry due to its structural similarities to known psychoactive substances. It serves as a precursor in the synthesis of various pharmacologically active molecules.
Key Applications:
- Development of Psychoactive Drugs: The compound's structure allows it to be modified into various derivatives that may exhibit psychoactive properties, making it a valuable intermediate for drug development .
- Research on Neurotransmitter Modulation: Studies suggest that compounds similar to (S)-1-(3-Aminopyrrolidin-1-yl)-2,2-dimethylpropan-1-one can influence neurotransmitter systems, particularly those involving dopamine and norepinephrine, which are crucial in treating conditions such as ADHD and depression .
Neuroscience Research
In neuroscience, (S)-1-(3-Aminopyrrolidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride is utilized to explore mechanisms of action related to cognitive function and behavior.
Key Applications:
- Behavioral Studies: Researchers use this compound to investigate its effects on learning and memory in animal models. Its ability to interact with specific receptors makes it a candidate for studying cognitive enhancement .
- Neuropharmacological Studies: The compound's potential role as a modulator of synaptic transmission is under investigation, providing insights into how alterations in neurotransmission can affect behavior and cognition .
Synthetic Organic Chemistry
The compound is also significant in synthetic organic chemistry as a building block for the synthesis of complex molecules.
Key Applications:
- Synthesis of Novel Compounds: Due to its unique functional groups, this compound is employed in the synthesis of novel compounds that may possess unique biological activities .
- Chiral Synthesis: The compound's chirality makes it an important reagent in asymmetric synthesis, enabling the creation of enantiomerically pure compounds which are critical in pharmaceuticals .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Psychoactive Drug Development | Demonstrated that derivatives of (S)-1-(3-Aminopyrrolidin-1-yl)-2,2-dimethylpropan-1-one exhibited enhanced binding affinity to dopamine receptors compared to non-modified counterparts. |
| Study 2 | Cognitive Enhancement | Animal studies showed improved learning outcomes when administered with the compound, indicating potential for ADHD treatment. |
| Study 3 | Asymmetric Synthesis | Successfully used as a chiral auxiliary in synthesizing complex natural products with high enantiomeric excess. |
Comparison with Similar Compounds
Key Observations :
Substituent Differences: The target compound features a primary amine on pyrrolidine, enabling hydrogen bonding with biological targets. In contrast, the dimethylamino analog (from ) has a tertiary amine, reducing hydrogen-bond capacity but increasing lipophilicity . Compound 6d () incorporates a phthalazine ring and diaminopyrimidine group, suggesting a role in kinase inhibition or DNA-interactive therapies .
Stereochemical Impact :
- The (S)-configuration in the target compound may optimize binding to chiral receptors, whereas racemic mixtures (e.g., hypothetical (±)-forms) could exhibit reduced efficacy due to enantiomeric competition .
Research Implications and Gaps
- Structural Optimization: Replacing the pyrrolidine primary amine with bulkier groups (e.g., dimethylamino) could balance solubility and permeability for CNS-targeted therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
